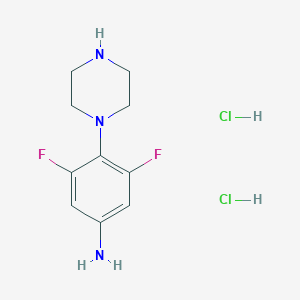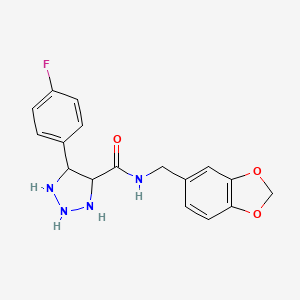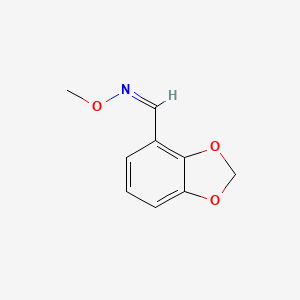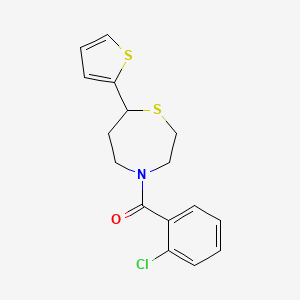
(2-Chlorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene is a five-membered heterocyclic compound containing a sulfur atom . It is considered to be a structural alert with the formula C4H4S . Chlorophenyl is a group derived from phenol that contains a chlorine atom attached to the phenyl ring. Thiazepan is a seven-membered heterocyclic compound containing nitrogen and sulfur atoms. The specific compound you mentioned seems to be a complex organic molecule that contains these groups.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiophene derivatives have been reported to show various biological activities .
Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . The properties of the specific compound you mentioned would depend on its exact molecular structure.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of similar compounds involves the oxidation of corresponding derivatives and Michael-type nucleophilic addition of sulfur- and oxygen-containing nucleophiles, providing a method for functionalization of acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).
- Novel compounds with thiophene-2-yl)methanone structures have been synthesized and characterized, revealing their potential for antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).
Applications in Material Science and Catalysis
- Rhenium(I) di- and tri-carbonyl complexes, which could be structurally related to the compound , have been synthesized and characterized, displaying potential as anti-tubercular agents and showing cytotoxicity against cancer cell lines, highlighting the application of such compounds in medicinal chemistry (Gantsho et al., 2019).
Potential Pharmaceutical Applications
- A series of phenyl(thiophen-2-yl)methanone derivatives have been synthesized and showed cytoprotective activities against H2O2-induced injury in human umbilical vein endothelial cells, suggesting potential therapeutic applications (Lian, 2014).
- Aryloxyphenyl cyclopropyl methanones, which share some structural characteristics with the compound of interest, have been developed as a new class of anti-mycobacterial agents, underscoring the potential of related compounds in addressing infectious diseases (Dwivedi et al., 2005).
Chemical Synthesis and Structural Studies
- The synthesis of novel pyrrolo[1,2-c][1.3]benzodiazepine analogs, including steps involving compounds with (phenyl)(pyrrol-2-yl)methanone structures, demonstrates the versatility of such compounds in the synthesis of complex molecules with potential pharmaceutical relevance (Rotas et al., 2011).
Mecanismo De Acción
Safety and Hazards
Safety and hazards would depend on the specific compound. For a related compound, (S)-Methyl 2- (2-chlorophenyl)-2- ( (2- (thiophen-2-yl)ethyl)amino)acetate hydrochloride, the safety information includes hazard statements H315-H319-H335 and precautionary statements P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
(2-chlorophenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS2/c17-13-5-2-1-4-12(13)16(19)18-8-7-15(21-11-9-18)14-6-3-10-20-14/h1-6,10,15H,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJCDMDOBVZMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2786963.png)
![(Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2786965.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2786969.png)
![Ethyl 5-acetamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2786970.png)
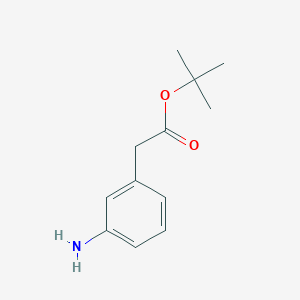
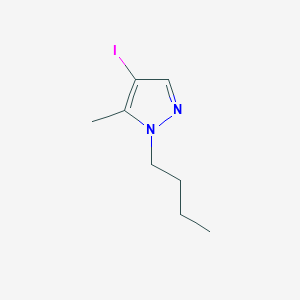
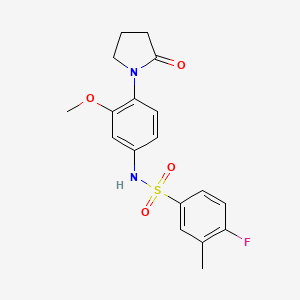
![3-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2786976.png)
![1-[(2S)-2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2786977.png)
